9-Julolidinecarboxaldehyde
Overview
Description
9-Julolidinecarboxaldehyde is an organic compound with the molecular formula C13H15NO2. It is also known as 8-hydroxyjulolidine-9-carboxaldehyde. This compound is characterized by its unique structure, which includes a benzoquinolizine core with a carboxaldehyde group at the 9th position and hydroxyl groups at the 8th position. It is typically found as a white to amber crystalline solid and is used in various scientific research applications .
Preparation Methods
The synthesis of 9-Julolidinecarboxaldehyde can be achieved through several methods. One common synthetic route involves the reaction of julolidine with iodomethane under basic conditions to form 8-hydroxyjulolidine. This intermediate is then subjected to acid-catalyzed reactions to yield the final product . Industrial production methods may involve similar steps but are optimized for larger scale production and may include additional purification steps to ensure high purity and yield.
Chemical Reactions Analysis
9-Julolidinecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The hydroxyl group at the 8th position can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
9-Julolidinecarboxaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in diagnostic assays and histology for its fluorescent properties.
Industry: The compound is used in the manufacturing of various chemical products and materials
Mechanism of Action
The mechanism of action of 9-Julolidinecarboxaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biochemical effects. Additionally, its hydroxyl group can participate in hydrogen bonding and other interactions that influence its activity .
Comparison with Similar Compounds
9-Julolidinecarboxaldehyde can be compared with similar compounds such as:
8-Hydroxyjulolidine-9-carboxaldehyde: Similar structure but lacks the tetrahydro modification.
2,3,6,7-Tetrahydro-1H,5H-benzo[ij]quinolizine-9-carboxamide: Similar core structure but with a carboxamide group instead of a carboxaldehyde group.
9-Formyl-8-hydroxyjulolidine: Another related compound with slight structural differences .
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c15-9-10-7-11-3-1-5-14-6-2-4-12(8-10)13(11)14/h7-9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIVBURSIWWDEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=CC3=C2N(C1)CCC3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4067806 | |
Record name | 1H,5H-Benzo[ij]quinolizine-9-carboxaldehyde, 2,3,6,7-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4067806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33985-71-6 | |
Record name | 2,3,6,7-Tetrahydro-1H,5H-benzo[ij]quinolizine-9-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33985-71-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1H,5H-Benzo(ij)quinolizine-9-carboxaldehyde, 2,3,6,7-tetrahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033985716 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 33985-71-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159999 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1H,5H-Benzo[ij]quinolizine-9-carboxaldehyde, 2,3,6,7-tetrahydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H,5H-Benzo[ij]quinolizine-9-carboxaldehyde, 2,3,6,7-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4067806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-Julolidinecarboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 9-JULOLIDINYLCARBOXALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7O18JQ57M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Q1: What is the significance of the intramolecular hydrogen bond observed in the crystal structure of 8-hydroxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-carbaldehyde?
A1: The research paper highlights that the hydroxy group at the 8-position forms an intramolecular hydrogen bond with the oxygen atom of the aldehyde group at the 9-position. [] This interaction results in the formation of a six-membered ring motif (S(6)) within the molecule. Such intramolecular hydrogen bonding can influence the molecule's conformation, stability, and potentially its interactions with other molecules. This structural information could be relevant for understanding the compound's potential biological activity and its interactions with biological targets.
Q2: How well do the computationally derived geometric parameters of 8-hydroxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-carbaldehyde align with those obtained experimentally through X-ray diffraction?
A2: The study utilized density functional theory (DFT) calculations at the B3LYP/6–311 G(d,p) level of theory to optimize the geometry of the molecule. [] The calculated bond lengths and angles were then compared to those experimentally determined using X-ray diffraction. This comparison showed good agreement between the calculated and experimental geometric parameters, indicating the reliability of the computational method used to study this molecule. This finding suggests that DFT calculations can be a valuable tool for predicting the structural features of similar compounds, which can be useful in drug design and development.
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